Ammonium o-sulfobenzoic acid
Overview
Description
Ammonium o-sulfobenzoic acid, also known as ammonium 2-sulfobenzoate, is an organic compound with the chemical formula C7H7NO5S. It is a derivative of benzoic acid and is characterized by the presence of a sulfonic acid group (-SO3H) attached to the ortho position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Mechanism of Action
- GBs are regions where crystalline grains meet, and they often contain deep-level traps that can impact cell efficiency and stability .
- Shallow-level and deep-level defects are effectively passivated, resulting in reduced defect density and increased carrier lifetime .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Ammonium o-sulfobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been observed to interact with enzymes involved in the nitrogen metabolism pathway, such as glutamine synthetase and glutamate synthase . These interactions are crucial for the assimilation of ammonium into amino acids, which are essential for various cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of genes involved in nitrogen metabolism and the regulation of metabolic pathways . Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in nitrogen metabolism, thereby affecting the overall metabolic pathway . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound can also result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular metabolism and function. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase and glutamate synthase, which play key roles in the assimilation of ammonium into amino acids . These interactions are crucial for maintaining the balance of nitrogen in cells and ensuring proper cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. It has been found to be associated with organelles such as endolysosomes and phagosomes, as well as the plasma membrane . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Preparation Methods
Ammonium o-sulfobenzoic acid can be synthesized through several methods. One common method involves the hydrolysis of saccharin with concentrated hydrochloric acid. The procedure involves boiling saccharin with hydrochloric acid until a clear solution is obtained, followed by cooling to precipitate the desired product . Another method involves the reaction of o-sulfobenzoic anhydride with ammonium hydroxide . Industrial production methods typically involve similar chemical reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ammonium o-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and acetyl chloride. Major products formed from these reactions include sulfonic acids, sulfonamides, and substituted benzoic acids.
Scientific Research Applications
Ammonium o-sulfobenzoic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Ammonium o-sulfobenzoic acid can be compared with other similar compounds, such as:
Ammonium p-sulfobenzoic acid: Similar in structure but with the sulfonic acid group in the para position.
Ammonium m-sulfobenzoic acid: Similar in structure but with the sulfonic acid group in the meta position.
Sodium o-sulfobenzoic acid: Similar in structure but with sodium as the counterion instead of ammonium. The uniqueness of this compound lies in its specific reactivity and the position of the sulfonic acid group, which influences its chemical behavior and applications.
Properties
CAS No. |
6939-89-5 |
---|---|
Molecular Formula |
C7H9NO5S |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
azanium;2-sulfobenzoate |
InChI |
InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 |
InChI Key |
PJGXSCHDOCZUNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S(=O)(=O)O.[NH4+] |
6939-89-5 | |
physical_description |
White solid, soluble in water; [MSDSonline] |
Pictograms |
Irritant |
Related CAS |
632-25-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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